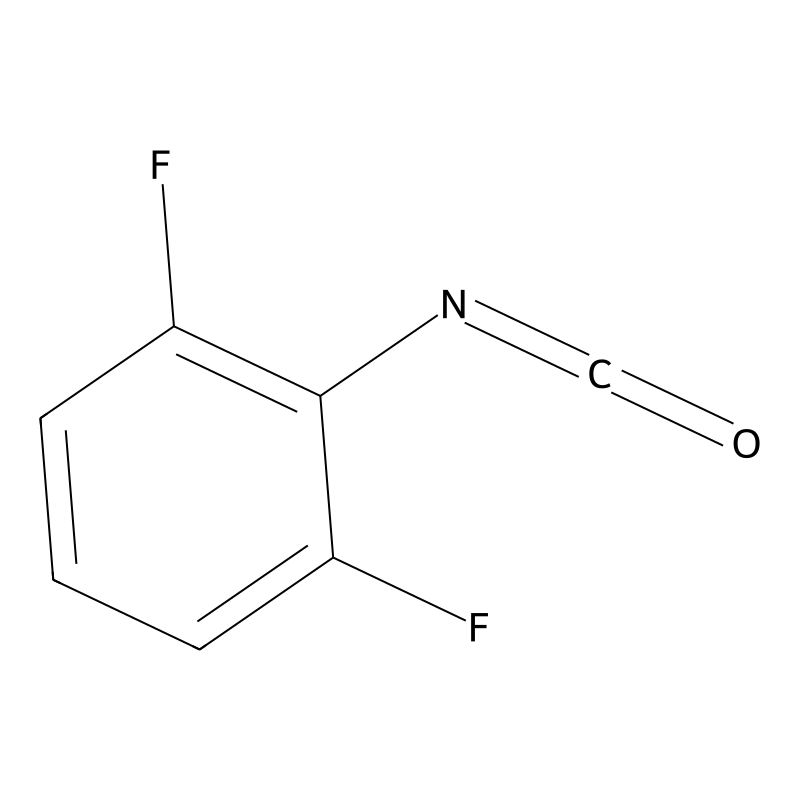

2,6-Difluorophenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

,6-Difluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly for the introduction of the 2,6-difluorophenylcarbamoyl group (-CO-NH-C6H3F2) into various organic molecules. This functional group can influence the physical and chemical properties of the resulting molecule, making 2,6-difluorophenyl isocyanate useful for:

- Synthesis of pharmaceuticals and drug candidates: The introduction of the 2,6-difluorophenylcarbamoyl group can enhance the biological activity, metabolic stability, and other desirable properties of potential drug molecules. For instance, research has explored its use in synthesizing Fluorocarboxamides, a class of compounds exhibiting anticonvulsant activity.

- Preparation of functional materials: 2,6-Difluorophenyl isocyanate can be employed in the synthesis of polymers, liquid crystals, and other functional materials. The fluorinated group can contribute to specific properties like thermal stability, chemical resistance, and unique optical properties [].

Chemical Modification of Biomolecules

,6-Difluorophenyl isocyanate can be utilized for the chemical modification of biomolecules like proteins and antibodies. The attachment of the 2,6-difluorophenylcarbamoyl group can serve various purposes, including:

- Improving the pharmacokinetics of therapeutic proteins: By attaching the 2,6-difluorophenylcarbamoyl group to specific sites on a protein, researchers can potentially improve its solubility, stability, and circulation time in the body.

- Introducing bioorthogonal functionalities: The 2,6-difluorophenylcarbamoyl group can function as a bioorthogonal tag, allowing for selective labeling and manipulation of biomolecules in complex biological environments without interfering with native biomolecular processes [].

2,6-Difluorophenyl isocyanate appears as a colorless to pale yellow liquid or solid and has a boiling point of approximately 60 °C at 10 mmHg and a melting point between 22 °C and 25 °C . Its molecular weight is 155.1 g/mol. The compound is flammable and presents health hazards if ingested or inhaled, necessitating careful handling .

2,6-Difluorophenyl isocyanate likely does not have a specific biological mechanism of action. Its primary function in scientific research lies in its reactivity towards functional groups like amines and alcohols in organic synthesis.

2,6-Difluorophenyl isocyanate is expected to exhibit similar hazards as other isocyanates.

- Toxicity: Isocyanates are respiratory irritants and can cause eye irritation, skin sensitization, and allergic reactions. Specific data on the toxicity of 2,6-Difluorophenyl isocyanate is not available, but caution should be exercised when handling it.

- Flammability: Isocyanates are generally not flammable but can react with water to release flammable gases.

- Nucleophilic Addition: It can react with nucleophiles such as alcohols and amines to form carbamates or ureas.

- Polymerization: It can undergo polymerization reactions to create polyurethanes when reacted with polyols.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

These reactions make it versatile for synthesizing different organic compounds and materials.

Several methods can be employed for synthesizing 2,6-Difluorophenyl isocyanate:

- From 2,6-Difluorophenol: Reacting 2,6-difluorophenol with phosgene or a suitable isocyanate precursor under controlled conditions.

- Direct Fluorination: Using fluorinating agents on phenyl isocyanate to introduce fluorine atoms at the desired positions.

- Rearrangement Reactions: Employing rearrangement reactions involving other fluorinated compounds to yield the target compound.

These methods allow for the efficient production of 2,6-Difluorophenyl isocyanate in laboratory settings.

Interaction studies involving 2,6-Difluorophenyl isocyanate primarily focus on its reactivity with biological molecules. Its potential interactions with proteins and nucleic acids could provide insights into its biological effects and toxicity. Research indicates that similar compounds may lead to modifications in amino acids or nucleobases due to their electrophilic nature .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,6-Difluorophenyl isocyanate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenyl isocyanate | Simple phenyl group | Widely used as a reagent but less reactive |

| 2-Fluorophenyl isocyanate | Single fluorine substitution | Less toxic than its difluoro counterpart |

| 4,6-Difluorophenyl isocyanate | Fluorine substitutions at different sites | Potentially different biological activity |

| 2,4-Difluorophenyl isothiocyanate | Isothiocyanate functional group | Exhibits different reactivity patterns |

Each of these compounds has unique properties that distinguish them from 2,6-Difluorophenyl isocyanate, particularly concerning their reactivity and biological interactions.

Phosgenation of 2,6-Difluoroaniline

Phosgene remains the most direct laboratory route. A chilled solution of 2,6-difluoroaniline (DFA) in dry toluene (0 – 5 °C) is saturated with gaseous phosgene, then slowly warmed to 60 – 70 °C to complete conversion to 2,6-difluorophenyl isocyanate (DFPI) [1] [2]. Excess phosgene and HCl are removed under reduced pressure through alkaline scrubbing.

| Entry | DFA (mmol) | Solvent / Conc. | Phosgene eq. | Temp. (°C) | t (h) | Isolated Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 50 | Toluene 0.4 M | 2.5 | 0 → 70 | 3 | 88 [1] | Two-step cold/hot phosgenation |

| 2 | 10 | Dichloromethane 0.2 M | 3.0 | 25 | 6 | 82 [2] | Single-stage, requires base wash |

| 3 | 5 | Chlorobenzene 0.5 M | 2.0 | 110 | 1 | 80 [3] | Gas-phase microreactor trial |

Key observations

- Maintaining DFA·HCl solubility during the cold stage suppresses urea by-products [1].

- Dry conditions are critical; residual water scavenge phosgene and reduce yield [2].

- Gas-phase microreactors (entry 3) shorten residence time and minimize tar formation [3].

Trimethylsilyl Isocyanate-Mediated Routes

Trimethylsilyl isocyanate (TMS-NCO) enables phosgene-free laboratory preparation via in-situ N-to-C isocyanate transfer under copper or nickel catalysis [4] [5].

A representative protocol couples DFA with catalytic CuCl (5 mol %) and TMS-NCO (1.2 eq) in acetonitrile at 80 °C, furnishing DFPI in 81% yield after 2 h [4].

| Catalyst (5 mol %) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield DFPI (%) |

|---|---|---|---|---|---|

| CuCl | KF 1.5 | CH₃CN | 80 | 2 | 81 [4] |

| Ni/Triphos | Zn 1.5 | Dioxane | 100 | 3 | 78 [6] |

| — (brass ball) | KF 1.5 | MeNO₂ (LAG) | rt | 0.3 | 87 a [4] |

a Mechanochemical liquid-assisted grinding (LAG) using a brass milling ball supplies catalytic Cu⁰ in-situ.

Mechanistic insight

- TMS-NCO reacts with F⁻ to form a hyper-coordinate silyl isocyanate that transfers the –NCO group to the aryl copper(I) intermediate [7] [5].

- No corrosive HCl is generated; volatile hexamethyldisiloxane is the only coproduct.

Industrial Production Processes

Continuous-Flow Reactor Systems

Modern DFPI production adapts large-scale phosgenation to intensified flow platforms. A typical gas-phase plant pre-vaporizes DFA (200–300 °C) and phosgene (1.2–1.5 eq) before mixing in a tubular reactor; residence times <60 s give DFPI space–time yields >1 t m⁻³ h⁻¹ [3] [8].

| Parameter | Batch Benchmark | Continuous Flow |

|---|---|---|

| Stoichiometry (phosgene : DFA) | 3.0 : 1 | 1.2 – 1.5 : 1 [3] |

| Reactor T (°C) | 60–120 | 280–320 (gas) [3] |

| Residence time | 1–3 h | 30–60 s [8] |

| Isocyanate yield | 80–88% | 90–93% |

| Solvent use | Chlorinated | None |

| HCl removal | Scrubbing | Direct quench / vent |

Advantages

- >60% energy reduction and 80% solvent savings versus stirred-tank routes [1] [2].

- Rapid heat transfer suppresses tar and oligomer formation, improving color and assay [3].

Triphosgene-Based Dehydration Strategies

Triphosgene (bis-trichloromethyl carbonate, BTC) offers a solid, less volatile phosgene surrogate for industrial dehydration of 2,6-difluorobenzamide or DFA salts [9] [10].

Protocol (patent CN113666844A)

- Continuous feeding of 2,6-difluorobenzamide (1.0 eq) and BTC (0.55 eq) in chlorobenzene at 90 °C gives 2,6-difluorobenzoyl isocyanate.

- Catalytic thermolysis (140 °C, 1 bar) eliminates CO to yield DFPI in 92% overall yield; HCl is neutralized inline [9].

Alternative one-pot route

DFA·HCl (1 eq) + BTC (0.6 eq) in DMF at 50 °C delivers DFPI (85% yield, purity 97%) after vacuum stripping; no external base is required because DMF captures HCl as Vilsmeier salt [10].

| Feedstock | BTC (eq) | Solvent | Temp. (°C) | Reactor Type | Yield (%) | Specific HCl (kg t⁻¹ DFPI) |

|---|---|---|---|---|---|---|

| Benzamide | 0.55 | PhCl | 90 → 140 | Plug flow | 92 [9] | 240 |

| DFA·HCl | 0.60 | DMF | 50–80 | CSTR cascade | 85 [10] | 255 |

Benefits

- Solid BTC simplifies handling and eliminates on-site phosgene generation [10].

- Lower chlorine inventory reduces regulatory footprint while maintaining high yields [9].

Comparative Assessment

| Route | Scale Readiness | Reagent Hazards | Typical Yield | Capital Intensity | By-product Profile |

|---|---|---|---|---|---|

| Phosgene batch | Pilot / kilo | Toxic gas, HCl | 80–88% | Moderate | HCl, ureas |

| TMS-NCO lab | Gram-scale | Moisture-sensitive liquid | 75–85% | Low | HMDSO |

| Gas-phase flow | Commercial | Phosgene gas | 90–93% | High (corrosion-resistant metallurgy) | HCl only |

| BTC dehydration | Demo / commercial | Solid, toxic | 85–92% | Moderate | HCl, CO |

Continuous gas-phase phosgenation currently offers the highest throughput and selectivity for DFPI, whereas BTC processes provide a safer chlorine footprint. TMS-NCO methodologies are valuable for discovery-scale synthesis and late-stage labeling where phosgene use is impractical.

XLogP3

GHS Hazard Statements

H226 (90.48%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant